Cas no 827-54-3 (2-Vinylnaphthalene)

2-Vinylnaphthalene structure
2-Vinylnaphthalene structure
Product Name:2-Vinylnaphthalene
CAS-Nr.:827-54-3
MF:C12H10
MW:154.207803249359
MDL:MFCD00004125
CID:40019
PubChem ID:13230
Update Time:2025-06-07

2-Vinylnaphthalene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Vinylnaphthalene
    • 2-ethenylnaphthalene
    • (2-Naphthyl)ethylene
    • 2-(prop-1-en-2-yl)naphthalene
    • 2-EthenyInaphthalene
    • 2-ethenyl-naphthalen
    • 2-VINYLNAPHTHALIN
    • b-Vinylnaphthalene
    • Naphthalene,2-ethenyl
    • VINYLNAPHTHALENE-2
    • Naphthalene, 2-ethenyl-
    • 2-Vinyl-naphthalene
    • beta-Vinylnaphthalene
    • poly(2-vinylnaphthalene)
    • HZD8LI91N1
    • KXYAVSFOJVUIHT-UHFFFAOYSA-N
    • Polyvinylnaphthalene
    • PubChem9471
    • .beta.-Vinylnaphthalene
    • Naphthalene,2-ethenyl-, homopolymer
    • KM
    • 2-Ethenylnaphthalene (ACI)
    • Naphthalene, 2-vinyl- (8CI)
    • (2-Naphthyl)ethene
    • (Naphthalen-2-yl)ethene
    • β-Vinylnaphthalene
    • Q27122545
    • EINECS 212-573-6
    • NSC177870
    • A840428
    • 827-54-3
    • 2-Vinylnaphthalene, 95%
    • FT-0613469
    • 2-Vinylnaphthalene, optical grade, 98%
    • InChI=1/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H
    • EN300-1243729
    • CS-W016269
    • MFCD00004125
    • 28406-56-6
    • CHEBI:51325
    • NSC-177870
    • AS-56966
    • NS00042029
    • F10485
    • NAPHTHALENE, 2-VINYL-
    • DTXSID70862435
    • AKOS009156880
    • W-104162
    • AC-1228
    • VINYLNAPHTHALENE, 2-
    • SY106378
    • AMY6084
    • UNII-HZD8LI91N1
    • DB-038188
    • DS-002639
    • Naphthalene, 2ethenyl
    • HY-W015553
    • MDL: MFCD00004125
    • Inchi: 1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
    • InChI-Schlüssel: KXYAVSFOJVUIHT-UHFFFAOYSA-N
    • Lächelt: C=CC1C=C2C(C=CC=C2)=CC=1
    • BRN: 2038190

Berechnete Eigenschaften

  • Genaue Masse: 154.07800
  • Monoisotopenmasse: 154.07825
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 159
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 4.3
  • Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes bis hellgraues kristallines Pulver.
  • Dichte: 1.1092 (estimate)
  • Schmelzpunkt: 64-68 °C (lit.)
  • Siedepunkt: 135 ºC (18 mmHg)
  • Flammpunkt: >230 °F
  • Brechungsindex: 1.4840 (estimate)
  • Wasserteilungskoeffizient: Unlöslich
  • PSA: 0.00000
  • LogP: 3.48280
  • Löslichkeit: Unlöslich in Wasser, löslich in Ethanol, Aceton, Benzol

2-Vinylnaphthalene Sicherheitsinformationen

  • Symbol: GHS07 GHS08
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H371
  • Warnhinweis: P260
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 20/21/22-68/20/21/22
  • Sicherheitshinweise: S26-S36
  • Identifizierung gefährlicher Stoffe: Xn
  • Risikophrasen:R20/22; R36/38
  • Lagerzustand:2-8°C

2-Vinylnaphthalene Zolldaten

  • HS-CODE:2902909090
  • Zolldaten:

    China Zollkodex:

    2902909090

    Übersicht:

    29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten

    Zusammenfassung:

    29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

2-Vinylnaphthalene Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
V2909-5G
2-Vinylnaphthalene
827-54-3
5g
¥1676.78 2023-11-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
V2909-25G
2-Vinylnaphthalene
827-54-3
25g
¥5715.82 2023-11-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12470-5g
2-Vinylnaphthalene, 97%
827-54-3 97%
5g
¥649.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12470-25g
2-Vinylnaphthalene, 97%
827-54-3 97%
25g
¥2375.00 2023-04-13
Alichem
A219006314-100g
2-Vinylnaphthalene
827-54-3 95%
100g
$362.60 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028857-25g
2-Vinylnaphthalene
827-54-3 97%(0.4% 4--)
25g
¥2149 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028857-5g
2-Vinylnaphthalene
827-54-3 97%(0.4% 4--)
5g
¥576 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C6A43-25g
2-ethenylnaphthalene
827-54-3 99%(stabilized with TBC)
25g
¥858.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C6A43-1g
2-ethenylnaphthalene
827-54-3 99%(stabilized with TBC)
1g
¥57.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C6A43-5g
2-ethenylnaphthalene
827-54-3 99%(stabilized with TBC)
5g
¥186.0 2022-06-10

2-Vinylnaphthalene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Acetonitrile ;  50 psi, rt → 60 °C; 16 h, 60 °C
Referenz
Model Guided Development of a Simple Catalytic Method for the Synthesis of Unsymmetrical Stilbenes by Sequential Heck Reactions of Aryl Bromides with Ethylene
Barlow, Helen; et al, Advanced Synthesis & Catalysis, 2018, 360(14), 2678-2690

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
Referenz
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action
Cho, Sung Jin; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  10 h, 75 °C
Referenz
Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis
Song, Cai-xia; et al, RSC Advances, 2017, 7(19), 11233-11243

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  23 °C; 15 min, 23 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
The synthesis of α-azidoesters and geminal triazides
Klahn, Philipp; et al, Angewandte Chemie, 2014, 53(30), 7913-7917

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: [Bis(bicyclo[2.2.1]hept-2-yl)phosphine]chloro[2-[(dimethylamino-κN)methyl]ferroc… Solvents: 1,4-Dioxane ,  Water ;  17 h, 100 °C
Referenz
Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling
Goegsig, Thomas M.; et al, Journal of Organic Chemistry, 2008, 73(9), 3404-3410

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Hexamethyldisilazane ;  2 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Dibromobenzene ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Pinacolboratamethylenetriphenylphosphonium iodide, a new methylene transfer reagent
Quntar, Abed Al-Aziz; et al, Synthetic Communications, 2002, 32(16), 2575-2579

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  24 h, rt
Referenz
The rapid, living, anionic polymerization of 2-vinylnaphthalene at ambient temperature: Characterization of an n-butyllithium/tetrahydrofuran system in 1,2,3,4-tetrahydronaphthalene
Natori, Itaru; et al, Journal of Applied Polymer Science, 2015, 132(17), 41901/1-41901/7

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Water Catalysts: Zinc iodide Solvents: Dimethylformamide ;  12 h, 90 °C
Referenz
Zinc salt-catalyzed reduction of α-aryl imino esters, diketones and phenylacetylenes with water as hydrogen source
Shen, Guoli; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3601-3610

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  X-Phos Solvents: Tetrahydrofuran ;  25 °C; 24 h, 67 °C
1.2 Solvents: Water ;  25 °C
Referenz
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium bromide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Tetrahydrofuran ;  3 h, 50 °C
Referenz
Vinylation with inexpensive silicon-based reagents: preparation of 3-vinylquinoline and 4-vinylbenzophenone
Denmark, Scott E.; et al, Organic Syntheses, 2009, 86, 274-286

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride ,  Palladium bromide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Tetrahydrofuran ;  3 h, 50 °C
Referenz
2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
Denmark, Scott E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-3

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydride ;  23 h, 135 °C
Referenz
(E)-Specific direct Julia-olefination of aryl alcohols without extra reducing agents promoted by bases
Yao, Chuan-Zhi; et al, Chemical Communications (Cambridge, 2015, 51(36), 7729-7732

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Nickel bromide Solvents: 1,4-Dioxane ;  24 h, 140 °C
Referenz
Base Metal-Catalyzed Direct Olefinations of Alcohols with Sulfones
Waiba, Satyadeep; et al, ACS Omega, 2019, 4(4), 7082-7087

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  2-(Di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl Solvents: Tetrahydrofuran ;  24 h, 25 °C
1.2 Solvents: Water ;  25 °C
Referenz
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Chlorobenzene ;  6 h, 130 °C
Referenz
Sulfur-controlled and rhodium-catalyzed formal (3 + 3) transannulation of thioacyl carbenes with alk-2-enals and mechanistic insights
Wu, Qiuyue; et al, Organic & Biomolecular Chemistry, 2021, 19(14), 3173-3180

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  X-Phos Solvents: Tetrahydrofuran ;  25 °C; 24 h, 67 °C
1.2 Solvents: Water ;  25 °C
Referenz
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Zinc iodide Solvents: Benzene
Referenz
Selective deprotection of acetals with Me3SiCH2MgCl. Peterson-type olefination of acetals
Chiang, Chao-Cheng; et al, Journal of Organic Chemistry, 2000, 65(15), 4694-4697

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 30 min, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 2 h, rt
Referenz
Synthesis and photoluminescent properties of conjugated aryl-vinyl dioctyl 2,6-dimethylbenzofuro[5,6-b]furan-3,7-dicarboxylate derivatives
Bosiak, Mariusz J.; et al, Dyes and Pigments, 2013, 99(3), 803-811

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ;  15 min, rt
1.2 3 h, 70 °C
Referenz
Synthesis and Photophysical Properties of Aza[n]helicenes
Upadhyay, Gourav M.; et al, Journal of Organic Chemistry, 2016, 81(17), 7751-7759

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Phenothiazine ,  stereoisomer of Di-μ-chlorobis[2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Dimethylacetamide ;  24 h, 30 psi, 105 °C
Referenz
Low pressure vinylation of aryl and vinyl halides via Heck-Mizoroki reactions using ethylene
Smith, Craig R.; et al, Tetrahedron, 2010, 66(5), 1102-1110

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Catalysts: 2146105-72-6 Solvents: Chloroform ;  4 h, 90 °C
Referenz
Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium perrhenate salts
Morris, Danny S.; et al, Catalysis Science & Technology, 2017, 7(23), 5644-5649

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hantzsch ester Solvents: Dimethyl sulfoxide ;  1.5 h, rt
Referenz
Hantzsch Ester as a Photosensitizer for the Visible-Light-Induced Debromination of Vicinal Dibromo Compounds
Chen, Wenxin; et al, Chemistry - A European Journal, 2016, 22(28), 9546-9550

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referenz
Interrogating Pd(II) Anion Metathesis Using a Bifunctional Chemical Probe: A Transmetalation Switch
Molloy, John J.; et al, Journal of the American Chemical Society, 2018, 140(1), 126-130

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt; rt → 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Iron-Catalyzed Cross-Coupling of Alkenyl Acetates
Gaertner, Dominik; et al, Angewandte Chemie, 2015, 54(36), 10545-10549

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Lithium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Dimethyl isosorbide ;  8 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent
Su, Mincong; et al, Organic Letters, 2022, 24(1), 354-358

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum Solvents: Toluene ;  15 h, reflux
Referenz
Direct Olefination of Alcohols with Sulfones by Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, Chemistry - A European Journal, 2016, 22(17), 6111-6119

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous chloride Solvents: Toluene ;  24 h, 120 °C
Referenz
Iron-Catalyzed Direct Julia-Type Olefination of Alcohols
Landge, Vinod G.; et al, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

Herstellungsverfahren 28

Reaktionsbedingungen
Referenz
Donor-Acceptor Bicyclopropyls as 1,6-Zwitterionic Intermediates: Synthesis and Reactions with 4-Phenyl-1,2,4-triazoline-3,5-dione and Terminal Acetylenes
Potapov, Konstantin V.; et al, Journal of Organic Chemistry, 2020, 85(23), 15562-15576

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Catalysts: Palladium Solvents: Dimethylformamide ;  5 h, 2 bar, 130 °C
Referenz
Supported palladium nanoparticles as heterogeneous ligand-free catalysts for the Hiyama C-C coupling of vinylsilanes and halobenzenes leading to styrenes
Grirrane, Abdessamad; et al, Journal of Catalysis, 2013, 302, 49-57

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water ;  rt
Referenz
Selenium Vacancy Promotes Transfer Semihydrogenation of Alkynes from Water Electrolysis
Ling, Yangfang; et al, ACS Catalysis, 2021, 11(15), 9471-9478

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Palladium Solvents: 1,4-Dioxane ;  25 °C
Referenz
Unveiling subsurface hydrogen inhibition for promoting electrochemical transfer semihydrogenation of alkynes with water
Hao, Qi; et al, Chinese Journal of Catalysis, 2022, 43(12), 3095-3100

Herstellungsverfahren 32

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: [Bis(bicyclo[2.2.1]hept-2-yl)phosphine]chloro[2-[(dimethylamino-κN)methyl]ferroc… Solvents: 1,4-Dioxane ,  Water ;  17 h, 100 °C
Referenz
Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling
Goegsig, Thomas M.; et al, Journal of Organic Chemistry, 2008, 73(9), 3404-3410

Herstellungsverfahren 33

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ,  Polyethylene glycol ;  5 min, rt
1.2 Catalysts: Palladium diacetate ;  3 h, 140 °C
Referenz
Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides with Vinylalkoxysilanes in Water: The Effect of the Solvent and NaOH Promoter
Gordillo, Alvaro; et al, Journal of the American Chemical Society, 2013, 135(37), 13749-13763

Herstellungsverfahren 34

Reaktionsbedingungen
Referenz
Synthesis of alkenes by Peterson alkenation
Ager, D. J., Science of Synthesis, 2010, 47, 85-104

Herstellungsverfahren 35

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  12 h, reflux
Referenz
Visible Light and Triselenium Dicyanide (TSD): New Horizons in the Synthesis of Organic Selenocyanates
Anghinoni, Joao M. ; et al, Chemistry - A European Journal, 2023, 29(59),

2-Vinylnaphthalene Raw materials

2-Vinylnaphthalene Preparation Products

2-Vinylnaphthalene Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:827-54-3)2-Vinylnaphthalene
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Reinheit:99%
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Suzhou Senfeida Chemical Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:827-54-3)2-Vinylnaphthalene
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